5-(2H-tetrazol-5-ylmethyl)-2H-tetrazole
CAS No.: 26670-19-9
Cat. No.: VC18743790
Molecular Formula: C3H4N8
Molecular Weight: 152.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 26670-19-9 |
|---|---|
| Molecular Formula | C3H4N8 |
| Molecular Weight | 152.12 g/mol |
| IUPAC Name | 5-(2H-tetrazol-5-ylmethyl)-2H-tetrazole |
| Standard InChI | InChI=1S/C3H4N8/c1(2-4-8-9-5-2)3-6-10-11-7-3/h1H2,(H,4,5,8,9)(H,6,7,10,11) |
| Standard InChI Key | ZPPDPNQDTZPAER-UHFFFAOYSA-N |
| Canonical SMILES | C(C1=NNN=N1)C2=NNN=N2 |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
5-(2H-Tetrazol-5-ylmethyl)-2H-tetrazole consists of two tetrazole rings connected via a methylene bridge. Each tetrazole ring is a five-membered aromatic heterocycle containing four nitrogen atoms and one carbon atom. The compound exists in two tautomeric forms (1H- and 2H-tetrazole), with the 2H-tautomer being more stable due to delocalization of the lone pair on the nitrogen atom adjacent to the methylene group . The molecular structure is characterized by:
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Planarity: The tetrazole rings adopt a planar conformation, facilitating π-π stacking interactions in crystalline phases.
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Hydrogen bonding: The N–H groups participate in intermolecular hydrogen bonds, contributing to its high melting point and stability .
Crystallographic Data
X-ray diffraction studies reveal a monoclinic crystal system with space group . Key parameters include:
Synthesis Methodologies
Cycloaddition Reactions
The primary route for synthesizing 5-(2H-tetrazol-5-ylmethyl)-2H-tetrazole involves a [3+2]-cycloaddition between nitriles and azides. For example:
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Microwave-assisted synthesis: Using ZnBr or acetic acid (AcOH) as catalysts, nitriles react with sodium azide under microwave irradiation (80–160°C, 10–40 minutes) to yield the product in 63–99% efficiency .
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Scandium triflate-catalyzed synthesis: In i-PrOH/water mixtures, scandium triflate promotes the reaction at 160°C for 1 hour, achieving up to 100% yield for electron-deficient nitriles .
Representative Procedure (Scheme 4a ):
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Reactants: 4-Nitrobenzonitrile, sodium azide.
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Conditions: ZnBr (0.2 equiv), DMF solvent, microwave irradiation at 130°C for 2 hours.
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Yield: 82%.
Heterogeneous Catalysis
Recent advances emphasize eco-friendly protocols:
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Pd/Co nanoparticles on carbon nanotubes: These catalysts enable reactions at 80°C in 10 minutes with 90–99% yields, offering superior recyclability .
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Cu(II) Schiff base complexes: Water-soluble catalysts facilitate room-temperature syntheses, achieving 98% yields via a three-component reaction involving aldehydes, hydroxylamine, and sodium azide .
Physicochemical Properties
Thermal Stability
The compound exhibits exceptional thermal resilience:
Spectroscopic Data
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Weight | 152.117 g/mol |
| Density | 1.793 g/cm³ |
| Vapor Pressure (25°C) | |
| PSA (Polar Surface Area) | 108.92 Ų |
Applications in Pharmaceutical Chemistry
Bioisosteric Replacement
5-(2H-Tetrazol-5-ylmethyl)-2H-tetrazole serves as a carboxylic acid bioisostere in drug design, offering:
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Enhanced metabolic stability: Resistant to esterase-mediated hydrolysis compared to carboxylates .
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Improved receptor binding: The tetrazole ring’s nitrogen atoms act as hydrogen bond acceptors, potentially enhancing interactions with target proteins .
Antimicrobial Activity
Derivatives such as 5-(4-nitrophenyl)-1H-tetrazole demonstrate:
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Antibacterial effects: Inhibition of Bacillus cereus and Escherichia coli at MIC values of .
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Antifungal activity: Activity against Aspergillus flavus with IC values of .
Recent Advances and Future Directions
Catalytic Innovations
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Bismuth chloride catalysts: Enable solvent-free syntheses with 99% yields, reducing environmental impact .
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Flow chemistry approaches: Continuous-flow reactors enhance scalability for industrial applications .
Energetic Materials
The compound’s high nitrogen content () and enthalpy of formation () make it a candidate for:
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